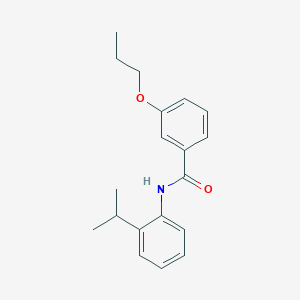
N-(3-carbamoylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoylphenyl)-2-methoxybenzamide, commonly known as NMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. NMBA belongs to the class of benzamides and is a derivative of N-(3-nitrophenyl)-2-methoxybenzamide.
Wirkmechanismus
NMBA is believed to exert its pharmacological effects by modulating the activity of various receptors and enzymes in the body. It has been shown to interact with the cannabinoid receptor CB1, the vanilloid receptor TRPV1, and the enzyme FAAH, which are all involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
NMBA has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress, and modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
NMBA has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can be a major limitation for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on NMBA, including the development of novel analogs with improved pharmacological properties, the investigation of its therapeutic potential in various disease models, and the elucidation of its mechanism of action at the molecular level.
In conclusion, NMBA is a promising compound with significant potential for applications in various areas of medicine and biology. Its unique pharmacological properties make it an attractive target for drug discovery and research, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of NMBA involves the reaction between 3-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to obtain NMBA in high yield.
Wissenschaftliche Forschungsanwendungen
NMBA has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.
Eigenschaften
Produktname |
N-(3-carbamoylphenyl)-2-methoxybenzamide |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
N-(3-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
InChI-Schlüssel |
FUYOZFHGTOADNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)






